2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl (-S-) group to an acetamide moiety, which is further attached to a 7-methyl-substituted tetrahydroquinazolinone ring. The 7-methyl substituent on the quinazolinone ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C18H16N4O2S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4O2S2/c1-10-6-13-11(14(23)7-10)8-19-17(20-13)22-16(24)9-25-18-21-12-4-2-3-5-15(12)26-18/h2-5,8,10H,6-7,9H2,1H3,(H,19,20,22,24) |
InChI Key |
NBCARYCLVJSANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Route A: From Anthranilic Acid Derivatives
Anthranilic acid reacts with methyl vinyl ketone in acetic anhydride to form a cyclohexenone intermediate, which is subsequently treated with guanidine hydrochloride.
Procedure :
-
Condensation : Anthranilic acid (1.0 equiv) and methyl vinyl ketone (1.5 equiv) are refluxed in acetic anhydride for 4 hours.
-
Cyclization : The intermediate is treated with guanidine hydrochloride (1.2 equiv) in ethanol under reflux for 12 hours.
-
Isolation : The product is filtered and washed with cold ethanol, yielding 65–70% 7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine.
Route B: From Isatoic Anhydride
Isatoic anhydride reacts with methylamine followed by cyclization with ammonium acetate:
-
Amidation : Isatoic anhydride (1.0 equiv) and methylamine (2.0 equiv) are stirred in DMF at 80°C for 3 hours.
-
Cyclization : Ammonium acetate (3.0 equiv) and acetic acid are added, and the mixture is refluxed for 8 hours.
Comparative Data :
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 65–70% | 60–68% |
| Reaction Time | 16 hours | 11 hours |
| Purity | 95% | 92% |
Coupling of Intermediates via Acetamide Formation
The final step involves coupling 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid with 7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine using carbodiimide-based activation.
Procedure :
-
Activation : 2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid (1.0 equiv) is dissolved in dry DMF, and EDCI (1.5 equiv) and HOBt (1.2 equiv) are added at 0°C.
-
Amination : 7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
-
Workup : The mixture is poured into ice-water, and the precipitate is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Optimization Insights :
-
Catalyst : EDCI/HOBt system outperforms DCC/DMAP in minimizing side products.
-
Solvent : DMF enhances solubility compared to THF or dichloromethane.
Alternative Method: One-Pot Sequential Synthesis
A streamlined approach combines intermediate synthesis and coupling in a single reactor:
-
Step 1 : Synthesize 7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine via Route A.
-
Step 2 : Without isolation, add 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid and EDCI/HOBt directly to the reaction mixture.
Analytical Characterization
Critical data for validating the final product:
Challenges and Optimization Strategies
-
Byproduct Formation : Oxidative dimerization of the benzothiazole sulfanyl group is mitigated by conducting reactions under nitrogen.
-
Solubility Issues : Use of DMF or DMSO resolves poor solubility during coupling.
-
Scale-Up Limitations : Column chromatography is replaced with recrystallization (ethanol/water) for industrial-scale production .
Chemical Reactions Analysis
Formation of the Tetrahydroquinazoline Core
The tetrahydroquinazoline moiety (7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) could be synthesized via:
-
Condensation reactions : Amines and ketones may cyclize under acidic or basic conditions to form the heterocyclic ring .
-
Reduction of quinazoline derivatives : Partial hydrogenation of quinazoline precursors to achieve the tetrahydro form .
Acetamide Linkage Formation
The N-acyl linkage between the tetrahydroquinazoline and acetamide groups may involve:
-
Coupling reactions : Use of carbonyl chlorides (e.g., acetyl chloride) or activated esters (e.g., mixed carbonates) to bond the amine group with the acyl moiety .
-
Amide bond formation : Incorporation of N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC) as coupling agents .
Sulfanyl Bridge Construction
The sulfanyl linkage between benzothiazole and acetamide suggests:
-
Nucleophilic substitution : Reaction of a benzothiazole thiolate with an electrophilic carbon (e.g., alkyl halide or acyl chloride) .
-
Cross-coupling reactions : Potential use of catalysts (e.g., palladium) for C–S bond formation, though less common in this context .
Hydrolysis of Acetamide
The acetamide group may undergo hydrolysis under basic or acidic conditions to form a carboxylic acid:
This reaction is common in amide derivatives and could occur via nucleophilic attack by water .
Oxidation of Sulfanyl Group
The sulfanyl bridge might oxidize to sulfoxide or sulfone derivatives:
Agents like hydrogen peroxide or mCPBA could facilitate this transformation .
Ring-Opening of Tetrahydroquinazoline
The tetrahydroquinazoline ring may undergo ring-opening under acidic or basic conditions, leading to degradation or rearrangement .
Structural Stability and Reactivity
The compound’s stability and reactivity are influenced by:
-
Conjugation : The benzothiazole and tetrahydroquinazoline moieties may participate in π–π interactions, affecting stability .
-
Hydrogen bonding : The acetamide group’s NH can form intermolecular hydrogen bonds, stabilizing the crystal structure .
-
Electrophilic sites : The sulfanyl sulfur and carbonyl carbons may act as reactive centers for nucleophilic or electrophilic attacks .
Biological Reactivity Correlations
While this article focuses on chemical reactions, preliminary insights from structurally similar compounds (e.g., benzothiazole-acetamide derivatives) suggest:
-
Antimicrobial activity : Linked to thiol-reactive groups and heterocyclic motifs .
-
Enzyme inhibition : Potential interactions with enzymes like COX-2 or HDAC due to structural rigidity and hydrogen-bonding capacity .
Future Research Directions
-
Optimization of synthesis protocols to improve yields and purity.
-
Mechanistic studies to elucidate reaction pathways and intermediates.
-
Structure-reactivity analysis to correlate molecular features with chemical stability and biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzothiazole and tetrahydroquinazoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of these moieties in the target compound may yield distinct properties that merit further investigation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies could involve assessing the compound's effectiveness in inhibiting microbial growth and understanding its mechanism of action .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide may serve as multi-target-directed ligands (MTDLs). Research on related compounds has shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase and cholinesterase .
Case Studies
Several studies highlight the therapeutic potential of related compounds:
- Benzothiazole–Isoquinoline Derivatives : A study synthesized a series of benzothiazole derivatives that were evaluated for their inhibitory potency against monoamine oxidase and cholinesterase. Some compounds exhibited excellent activity, suggesting similar potential for the target compound in treating neurodegenerative diseases .
- Antineoplastic Compounds : Research into novel anti-neoplastic compounds indicated that certain structural motifs could enhance therapeutic efficacy against tumors. The presence of the benzothiazole ring in these compounds often correlates with improved anticancer activity .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Benzothiazole-Oxy vs. Sulfanyl Linkages
Replacing the sulfanyl (-S-) group in the target compound with an oxy (-O-) linker (as in ) reduces sulfur content, altering electronic properties. The 7,7-dimethyl substitution in ’s quinazolinone may enhance steric hindrance compared to the target’s 7-methyl group, influencing receptor affinity .
Thiosemicarbazide and Thiadiazole Derivatives
The compound in incorporates a thiosemicarbazide moiety, introducing additional sulfur atoms and a cyclohexyl group. In contrast, the 1,3,4-thiadiazole core in offers a smaller heterocyclic ring, which is associated with broader biological activities, including antihypertensive effects due to interactions with ion channels .
Tetrazole-Containing Analogs
The tetrazole ring in acts as a bioisostere for carboxylic acids, enhancing metabolic stability by resisting enzymatic degradation. The mesitylamino group (2,4,6-trimethylphenyl) increases steric bulk and lipophilicity, which may improve oral bioavailability but reduce solubility. Dual sulfanyl groups in this compound could enhance metal-binding capacity, relevant for enzyme inhibition .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzothiazole moiety linked to a tetrahydroquinazoline derivative. This unique combination is believed to contribute to its biological efficacy.
Anticancer Activity
Research indicates that compounds containing benzothiazole and quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Benzothiazole derivatives | Anticancer | Induction of apoptosis | |
| Quinazoline derivatives | Cytotoxicity against MCF-7 cells | Cell cycle arrest |
In a specific study focusing on quinazoline derivatives, the compound demonstrated potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Related compounds have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.
Case Study: Quorum Sensing Inhibition
A recent study highlighted the potential of benzothiazole derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. The tested compounds exhibited moderate growth inhibition at concentrations up to 1000 μg/mL and selective inhibition of the LasB quorum sensing system with IC50 values ranging from 45.5 to 182.2 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have been documented in various studies. Compounds similar to the one have shown the ability to inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
| Study | Compound Class | Activity | Mechanism |
|---|---|---|---|
| Benzothiazole derivatives | Anti-inflammatory | Inhibition of iNOS and COX-2 |
In vitro assays indicated that these compounds could effectively reduce inflammatory markers in activated macrophages.
The biological activities of This compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Quorum Sensing Inhibition : Disruption of bacterial communication pathways that regulate virulence factors.
- Anti-inflammatory Effects : Modulation of inflammatory mediators through inhibition of enzymes like COX-2 and iNOS.
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide, and how are intermediates validated?
- Methodological Answer : Synthesis involves multi-step reactions, starting with coupling benzothiazole sulfanyl groups to acetamide cores. Key steps include:
- Solvent selection : Ethanol or absolute alcohol under reflux (4+ hours) for hydrazide formation, monitored by TLC (e.g., Chloroform:Methanol 7:3) .
- Catalysts : Use of hydrazine hydrate (1.2 eq) for nucleophilic substitution, followed by purification via ice-water precipitation .
- Validation : IR and NMR (¹H/¹³C) confirm functional groups (e.g., sulfanyl stretches at ~1250 cm⁻¹) and structural integrity. Elemental analysis (C, H, N) ensures purity (>95%) .
Q. How can researchers characterize the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility profiling : Use a shake-flask method with HPLC quantification in solvents (DMSO, ethanol, buffers at pH 1–13).
- Stability assays : Incubate samples at 25°C/40°C (ICH guidelines), analyzing degradation via LC-MS. Adjust pH with 0.1M HCl/NaOH to identify labile functional groups (e.g., sulfanyl or amide bonds) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- IR spectroscopy : Identify sulfanyl (C-S) stretches (1200–1250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- NMR : ¹H NMR resolves methyl groups (δ 2.5–3.0 ppm for quinazolin-2-yl CH₃) and aromatic protons (δ 7.0–8.5 ppm for benzothiazole). ¹³C NMR confirms carbonyl (δ 170–180 ppm) and heterocyclic carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational tools optimize the reaction pathway for higher yield and reduced byproducts?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers. For example, DFT calculations (B3LYP/6-31G*) predict regioselectivity in sulfanyl-acetamide coupling .
- Reaction simulation : COMSOL Multiphysics models heat/mass transfer in reflux conditions, optimizing solvent volume and stirring rates .
- Feedback loops : Integrate experimental data (e.g., TLC results) into computational workflows to refine reaction parameters iteratively .
Q. What statistical experimental design (DoE) strategies improve synthesis scalability?
- Methodological Answer :
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) via 2³ factorial experiments. For example, optimize hydrazine hydrate equivalents (1.0–1.5 eq) and reflux time (2–6 hours) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships, maximizing yield (%) while minimizing impurity formation .
Q. How can molecular docking predict the compound’s biological activity against target enzymes?
- Methodological Answer :
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or fungal CYP51, based on structural analogs (e.g., benzoxazole/benzothiazole derivatives with anti-inflammatory activity) .
- Docking protocols : Use AutoDock Vina with Lamarckian GA. Set grid boxes to cover active sites (e.g., COX-2: 25ų box centered on heme). Validate poses via MD simulations (100 ns) to assess binding stability .
Q. What advanced NMR techniques resolve stereochemical ambiguities in the tetrahydroquinazolinone core?
- Methodological Answer :
- NOESY/ROESY : Detect through-space interactions between 7-methyl and adjacent protons to confirm chair/boat conformations in the tetrahydroquinazolinone ring .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) quantifies ring-flipping kinetics, with coalescence temperatures indicating energy barriers (>60 kJ/mol suggests rigid structure) .
Contradiction Analysis
- Synthetic Routes : and agree on ethanol reflux for hydrazide formation but differ in purification (ice-water vs. column chromatography). Researchers should validate based on compound polarity .
- Computational Tools : emphasizes quantum calculations, while highlights AI-driven simulations. A hybrid approach (DFT + ML) is recommended for multi-objective optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
